molecular formula C7H6Cl2N2 B069900 3,5-Dichloro-benzamidine CAS No. 188257-67-2

3,5-Dichloro-benzamidine

Cat. No.: B069900
CAS No.: 188257-67-2
M. Wt: 189.04 g/mol
InChI Key: QJOTULWNKIGVIQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-benzamidine is an organic compound with the molecular formula C7H6Cl2N2 It is a derivative of benzamidine, where two chlorine atoms are substituted at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-benzamidine typically involves the reaction of 3,5-dichlorobenzonitrile with ammonia or an amine under specific conditions. One common method is as follows:

    Starting Material: 3,5-Dichlorobenzonitrile.

    Reagent: Ammonia or an amine.

    Solvent: Anhydrous ethanol or methanol.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 60-80°C, under an inert atmosphere to prevent oxidation.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-benzamidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of 3,5-dichloroaniline.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: 3,5-Dichloroaniline.

    Oxidation: 3,5-Dichlorobenzamide.

    Reduction: 3,5-Dichloroaniline.

Scientific Research Applications

3,5-Dichloro-benzamidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential inhibitory effects on certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which is useful in various therapeutic applications.

Comparison with Similar Compounds

  • 3,4-Dichloro-benzamidine
  • 2,5-Dichloro-benzamidine
  • 3,5-Dichloro-benzamide

Comparison:

  • 3,5-Dichloro-benzamidine vs. 3,4-Dichloro-benzamidine: The position of the chlorine atoms affects the compound’s reactivity and binding affinity to enzymes.
  • This compound vs. 2,5-Dichloro-benzamidine: The different positions of chlorine atoms can lead to variations in the compound’s physical and chemical properties.
  • This compound vs. 3,5-Dichloro-benzamide: While both compounds have similar structures, the presence of the amidine group in this compound makes it more reactive in certain chemical reactions compared to the benzamide derivative.

Properties

IUPAC Name

3,5-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOTULWNKIGVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372473
Record name 3,5-DICHLORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188257-67-2
Record name 3,5-DICHLORO-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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